Derquantel In Vitro Potency at nAChR: IC50 Comparison with Abamectin
Derquantel acts as a potent competitive antagonist at nematode nicotinic acetylcholine receptors (nAChRs), inhibiting acetylcholine-induced depolarization with an IC50 of 0.22 μM . This potency is a key differentiator from macrocyclic lactones like abamectin, which primarily target glutamate-gated chloride channels (GluCls) and only secondarily inhibit nAChRs. In direct functional assays on recombinant Oesophagostomum dentatum nAChRs (Ode-UNC-29:Ode-UNC-63:Ode-UNC-38), 0.1 μM Derquantel produced significant non-competitive antagonism [1]. This establishes Derquantel's primary and potent mechanism at the molecular level, distinct from the secondary nAChR inhibition seen with abamectin.
| Evidence Dimension | Inhibition of ACh-induced depolarization at nAChRs |
|---|---|
| Target Compound Data | IC50 = 0.22 μM |
| Comparator Or Baseline | Abamectin (primary target is GluCl, nAChR inhibition is secondary and non-competitive) |
| Quantified Difference | Derquantel is a direct, potent nAChR antagonist; Abamectin's nAChR inhibition is indirect and observed at similar concentrations (0.03-0.1 μM) but is not its primary mode of action. |
| Conditions | Recombinant nematode nAChRs expressed in Xenopus oocytes; acetylcholine-induced currents. |
Why This Matters
This quantitative potency data validates Derquantel's primary mechanism, justifying its use in combination therapy to target a different receptor class than macrocyclic lactones, thereby reducing selection pressure for cross-resistance.
- [1] Abongwa M, et al. Curiouser and Curiouser: The Macrocyclic Lactone, Abamectin, Is also a Potent Inhibitor of Pyrantel/Tribendimidine Nicotinic Acetylcholine Receptors of Gastro-Intestinal Worms. PLoS One. 2016;11(1):e0146854. View Source
